molecular formula C8H8N2O2 B7977035 1-(Pyrimidin-2-yl)butane-1,3-dione

1-(Pyrimidin-2-yl)butane-1,3-dione

Cat. No. B7977035
M. Wt: 164.16 g/mol
InChI Key: QZWIOBWBJJOUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrimidin-2-yl)butane-1,3-dione is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Tautomeric Preferences : A study by Dobosz, Gawinecki, and Ośmiałowski (2010) using Density Functional Theory (DFT) calculations found that in vacuum, α-diketone such as 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione is less stable than its enolimine–enaminone and dienaminone tautomers. This research provides insights into the tautomeric preferences and stability of similar compounds (Dobosz, Gawinecki, & Ośmiałowski, 2010).

  • Efficient Synthesis of Spiroheterocycles : Gao et al. (2017) developed a process for preparing spiroheterocycles compounds using isatins, urea, and 1-(piperidin-1-yl)butane-1,3-dione or 1-morpholinobutane-1,3-dione. This synthesis introduces useful groups like pyridyl and morpholinyl into the structures of the products (Gao et al., 2017).

  • Synthesis of Pyridine Derivatives : Rateb (2011) described a process for synthesizing pyridine-2(1H)thione/one derivatives from 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione, showing potential for further chemical applications (Rateb, 2011).

  • Synthesis of Tetrahydropyrimidin-2(1H)-ones : Liang-ce et al. (2016) synthesized derivatives of 5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-tetrahydropyrimidin-2(1H)-one and 6-(thiophen-2-yl)-4,5-dihydropyrimidin-2(1H)-one. This synthesis used aromatic aldehydes, 4,4,4-trifluoro-1-(thien-2-yl)butane-1,3-dione, and urea, highlighting the adaptability of such compounds in chemical syntheses (Liang-ce et al., 2016).

  • pH-Sensing Application of Pyrimidine-Phthalimide Derivatives : Yan et al. (2017) synthesized pyrimidine-phthalimide derivatives which showed potential as colorimetric pH sensors and logic gates due to their solid-state fluorescence emission and solvatochromism. This suggests applications in sensing technologies (Yan et al., 2017).

  • Microwave-Assisted Synthesis of Fused Heterocycles : Shaaban (2008) demonstrated the microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety, showcasing the potential for efficient and novel compound synthesis (Shaaban, 2008).

properties

IUPAC Name

1-pyrimidin-2-ylbutane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-6(11)5-7(12)8-9-3-2-4-10-8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWIOBWBJJOUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrimidin-2-yl)butane-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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